molecular formula C7H9NOS B14209352 4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- CAS No. 827609-21-2

4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-

Cat. No.: B14209352
CAS No.: 827609-21-2
M. Wt: 155.22 g/mol
InChI Key: SWMCXUWQNRFDPQ-PHDIDXHHSA-N
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Description

4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- involves the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine. The reaction mixture is heated at 45°C with stirring for 3 hours, then allowed to cool to room temperature. The precipitated powder is filtered and washed with ethanol, followed by recrystallization from ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)- is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

827609-21-2

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(5R,6R)-6-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-5-ol

InChI

InChI=1S/C7H9NOS/c8-6-5(9)3-4-1-2-10-7(4)6/h1-2,5-6,9H,3,8H2/t5-,6-/m1/s1

InChI Key

SWMCXUWQNRFDPQ-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C1C=CS2)N)O

Canonical SMILES

C1C(C(C2=C1C=CS2)N)O

Origin of Product

United States

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